1-Palmitoyl-3-oleoyl-sn-glycero-2-PE 1-Palmitoyl-3-oleoyl-sn-glycero-2-PE Phosphatidylethanolamines (PEs) are phospholipids found in biological membranes that serve both structural and functional roles. Different types of PEs are commonly used in the generation of micelles, liposomes, and other types of artificial membranes. 1-Palmitoyl-3-oleoyl-sn-glycero-2-PE is a phospholipid containing palmitic acid inserted at the sn-1 position, oleic acid at the sn-3 position, and PE at the sn-2 site.
Brand Name: Vulcanchem
CAS No.: 884324-34-9
VCID: VC0159042
InChI: InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)46-36-37(48-49(43,44)47-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17-/t37-/m1/s1
SMILES: CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OP(=O)([O-])OCC[NH3+]
Molecular Formula: C39H76NO8P
Molecular Weight: 718

1-Palmitoyl-3-oleoyl-sn-glycero-2-PE

CAS No.: 884324-34-9

Cat. No.: VC0159042

Molecular Formula: C39H76NO8P

Molecular Weight: 718

* For research use only. Not for human or veterinary use.

1-Palmitoyl-3-oleoyl-sn-glycero-2-PE - 884324-34-9

Specification

Description Phosphatidylethanolamines (PEs) are phospholipids found in biological membranes that serve both structural and functional roles. Different types of PEs are commonly used in the generation of micelles, liposomes, and other types of artificial membranes. 1-Palmitoyl-3-oleoyl-sn-glycero-2-PE is a phospholipid containing palmitic acid inserted at the sn-1 position, oleic acid at the sn-3 position, and PE at the sn-2 site.
CAS No. 884324-34-9
Molecular Formula C39H76NO8P
Molecular Weight 718
IUPAC Name 2-azaniumylethyl [(2R)-1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] phosphate
Standard InChI InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)46-36-37(48-49(43,44)47-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17-/t37-/m1/s1
Standard InChI Key BLMYNJDXEOSYBR-OTMQOFQLSA-N
SMILES CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OP(=O)([O-])OCC[NH3+]

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